molecular formula C20H19N3O6S2 B8771000 4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE

4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE

Cat. No.: B8771000
M. Wt: 461.5 g/mol
InChI Key: ONKHWZVQCUYVOK-UHFFFAOYSA-N
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Description

N,N’-ditosyl-4-nitro-o-phenylenediamine is an organic compound with the molecular formula C22H18N4O4S2. It is a derivative of o-phenylenediamine, where the amino groups are substituted with tosyl groups and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

The synthesis of N,N’-ditosyl-4-nitro-o-phenylenediamine typically involves the reaction of 4-nitro-o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-nitro-o-phenylenediamine in a suitable solvent like dichloromethane.
  • Add p-toluenesulfonyl chloride and pyridine to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-ditosyl-4-nitro-o-phenylenediamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-ditosyl-4-nitro-o-phenylenediamine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: It is used in biochemical research to study enzyme interactions and other biological processes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of N,N’-ditosyl-4-nitro-o-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tosyl groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

N,N’-ditosyl-4-nitro-o-phenylenediamine can be compared with other similar compounds, such as:

    N,N’-ditosyl-o-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-nitro-o-phenylenediamine: Lacks the tosyl groups, affecting its solubility and reactivity.

    N,N’-ditosyl-4-amino-o-phenylenediamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.

The uniqueness of N,N’-ditosyl-4-nitro-o-phenylenediamine lies in its combination of tosyl and nitro groups, which confer specific reactivity and versatility in various applications.

Properties

Molecular Formula

C20H19N3O6S2

Molecular Weight

461.5 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]benzenesulfonamide

InChI

InChI=1S/C20H19N3O6S2/c1-14-3-8-17(9-4-14)30(26,27)21-19-12-7-16(23(24)25)13-20(19)22-31(28,29)18-10-5-15(2)6-11-18/h3-13,21-22H,1-2H3

InChI Key

ONKHWZVQCUYVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitro-o-phenylenediamine (15.4 grams, 100 mmol) was dissolved in anhydrous pyridine (70 mL) at 45° C. p-Toluenesulfonyl chloride was added to the reaction mixture in 5 gram portions over the period of 30 minutes. The reaction was then heated to 100° C. for 4 hours. After cooling to room temperature, the mixture was poured into ice/water and this was extracted 3 times with methylene chloride. The combined organic portions were washed with water and brine and dried over anydrous sodium sulfate. Filtration and concentration afforded crude product, which was triturated with hot ethanol to give 32.5 grams of product as yellow powder (70%). M+462.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

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